molecular formula C28H19FN4 B14218990 1H-Benzimidazole, 2-[2-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]-5-fluoro- CAS No. 824394-73-2

1H-Benzimidazole, 2-[2-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]-5-fluoro-

Cat. No.: B14218990
CAS No.: 824394-73-2
M. Wt: 430.5 g/mol
InChI Key: OHBFDMSHMHRIEI-UHFFFAOYSA-N
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Description

1H-Benzimidazole, 2-[2-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]-5-fluoro- is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds known for their wide range of biological activities. This particular compound is characterized by the presence of a benzimidazole core, substituted with a diphenyl-imidazole moiety and a fluorine atom, making it a unique and potentially valuable molecule in various fields of research and industry.

Preparation Methods

The synthesis of 1H-Benzimidazole, 2-[2-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]-5-fluoro- typically involves multi-step organic reactions. One common synthetic route includes the cyclization of amido-nitriles in the presence of nickel catalysts, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1H-Benzimidazole, 2-[2-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]-5-fluoro- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom and other substituents on the benzimidazole ring can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include organic solvents like dichloromethane, toluene, and ethanol, with reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted benzimidazole derivatives .

Scientific Research Applications

1H-Benzimidazole, 2-[2-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]-5-fluoro- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Benzimidazole, 2-[2-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]-5-fluoro- involves its interaction with various molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell membrane integrity . In cancer cells, it may act as a protein kinase inhibitor, interfering with cell signaling pathways and inducing apoptosis . The specific molecular targets and pathways depend on the biological context and the specific derivatives of the compound.

Comparison with Similar Compounds

1H-Benzimidazole, 2-[2-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]-5-fluoro- can be compared with other similar compounds, such as:

The uniqueness of 1H-Benzimidazole, 2-[2-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]-5-fluoro- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

824394-73-2

Molecular Formula

C28H19FN4

Molecular Weight

430.5 g/mol

IUPAC Name

2-[2-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]-6-fluoro-1H-benzimidazole

InChI

InChI=1S/C28H19FN4/c29-20-15-16-23-24(17-20)31-27(30-23)21-13-7-8-14-22(21)28-32-25(18-9-3-1-4-10-18)26(33-28)19-11-5-2-6-12-19/h1-17H,(H,30,31)(H,32,33)

InChI Key

OHBFDMSHMHRIEI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=CC=C3C4=NC5=C(N4)C=C(C=C5)F)C6=CC=CC=C6

Origin of Product

United States

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